molecular formula C7H6BrN3 B1279313 8-Bromo-6-methylimidazo[1,2-A]pyrazine CAS No. 1025976-69-5

8-Bromo-6-methylimidazo[1,2-A]pyrazine

Cat. No.: B1279313
CAS No.: 1025976-69-5
M. Wt: 212.05 g/mol
InChI Key: ISUGJROMRCUXOH-UHFFFAOYSA-N
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Description

8-Bromo-6-methylimidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,2-A]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and methyl groups in the structure of this compound can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-bromo-3-methylpyrazine with an appropriate imidazole derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-methylimidazo[1,2-A]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the imidazo[1,2-A]pyrazine ring.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Products include various substituted imidazo[1,2-A]pyrazines depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include dehalogenated imidazo[1,2-A]pyrazines or modified ring structures.

Scientific Research Applications

8-Bromo-6-methylimidazo[1,2-A]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-methylimidazo[1,2-A]pyrazine
  • 8-Chloro-2-ethylimidazo[1,2-A]pyrazine
  • 2-Ethyl-6-chloroimidazo[1,2-A]pyridine

Uniqueness

8-Bromo-6-methylimidazo[1,2-A]pyrazine is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of these substituents can enhance its potential as a therapeutic agent and its utility in various chemical reactions.

Biological Activity

8-Bromo-6-methylimidazo[1,2-A]pyrazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a bromine atom at the 8th position and a methyl group at the 6th position of the imidazo[1,2-A]pyrazine ring system. Its unique structure contributes to various pharmacological properties, making it a subject of interest in medicinal chemistry.

  • Molecular Formula: C7H6BrN3
  • Molecular Weight: 212.05 g/mol
  • InChI Key: ZOTNJGONEBSUAY-UHFFFAOYSA-N

The compound's structure allows for significant interactions with biological targets, particularly in pharmacology and toxicology.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

1. Antimicrobial Activity
Studies have shown that derivatives of imidazo[1,2-A]pyrazines, including 8-bromo variants, demonstrate antimicrobial properties. This has been attributed to their ability to inhibit bacterial growth through interaction with key bacterial components such as ATPases involved in secretion systems .

2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory disorders. Its mechanism may involve modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines .

3. Uterine Relaxation and Antibronchospastic Effects
Research highlights its uterine-relaxing and antibronschospastic properties, indicating potential use in respiratory diseases and conditions requiring muscle relaxation .

4. Interaction with Cytochrome P450 Enzymes
this compound has shown potential as an inhibitor of cytochrome P450 enzymes (CYP1A2), which are crucial for drug metabolism. This interaction is significant for understanding drug-drug interactions and pharmacokinetics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. A comparative analysis of similar compounds reveals variations in activity based on substitution patterns:

Compound NameSimilarity IndexUnique Features
6-Bromo-8-methylimidazo[1,2-a]pyrazine0.98Bromination at the 6th position enhances biological activity
6-Bromo-2-methylimidazo[1,2-a]pyrazine0.93Different substitution pattern affecting reactivity
3-Bromo-6-methylimidazo[1,2-a]pyrazine0.91Variations in position may alter pharmacological properties
This compound0.98Similar structure but different substitution site
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine0.93Increased halogenation may enhance antimicrobial activity

Case Studies

Several studies have explored the biological activities of imidazo[1,2-A]pyrazines:

Case Study 1: Antibacterial Activity
A series of imidazo[1,2-a]pyrazine derivatives were synthesized and tested against various bacterial strains. The results indicated that certain substitutions significantly enhanced antibacterial efficacy against resistant strains .

Case Study 2: Anti-inflammatory Research
In a controlled study evaluating the anti-inflammatory effects of imidazo[1,2-a]pyrazines in animal models, it was found that compounds with specific bromination patterns exhibited reduced levels of inflammatory markers compared to controls .

Properties

IUPAC Name

8-bromo-6-methylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-4-11-3-2-9-7(11)6(8)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUGJROMRCUXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C2C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438213
Record name 8-BROMO-6-METHYLIMIDAZO[1,2-A]PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025976-69-5
Record name 8-Bromo-6-methylimidazo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025976-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-BROMO-6-METHYLIMIDAZO[1,2-A]PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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